2-(3,4-Dimethylphenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one
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Overview
Description
2-(3,4-Dimethylphenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dimethylbenzaldehyde with 4-methoxybenzylamine and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethylphenyl)-1,3-thiazolidin-4-one: Lacks the methoxyphenylmethoxy group.
3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one: Lacks the dimethylphenyl group.
2-Phenyl-1,3-thiazolidin-4-one: Lacks both the dimethyl and methoxyphenyl groups.
Uniqueness
2-(3,4-Dimethylphenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one is unique due to the presence of both the 3,4-dimethylphenyl and 4-methoxyphenylmethoxy groups, which may contribute to its distinct chemical and biological properties.
Properties
CAS No. |
921611-08-7 |
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Molecular Formula |
C19H21NO3S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H21NO3S/c1-13-4-7-16(10-14(13)2)19-20(18(21)12-24-19)23-11-15-5-8-17(22-3)9-6-15/h4-10,19H,11-12H2,1-3H3 |
InChI Key |
NROGBECHHOOJMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2N(C(=O)CS2)OCC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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